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molecular formula C11H17NO2 B8332604 2-(5-Hydroxypentyl)-3-oxo-cyclopentane-carbonitrile

2-(5-Hydroxypentyl)-3-oxo-cyclopentane-carbonitrile

Cat. No. B8332604
M. Wt: 195.26 g/mol
InChI Key: WIVJTJWKMBTWAW-UHFFFAOYSA-N
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Patent
US04182773

Procedure details

102 g of 2-(5-acetoxypentyl)-3-oxo-cyclopentane-carbonitrile were stirred for 16 hours at room temperature in 1 l of methanol with 5 ml of concentrated sulfuric acid, 10 g of NaHCO3 were added, the solvent was concentrated under reduced pressure, the oily residue was absorbed in acetic acid ester, washed with water and concentrated.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[C:14](=[O:15])[CH2:13][CH2:12][CH:11]1[C:16]#[N:17])(=O)C.S(=O)(=O)(O)O.C([O-])(O)=O.[Na+]>CO>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[C:14](=[O:15])[CH2:13][CH2:12][CH:11]1[C:16]#[N:17] |f:2.3|

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
C(C)(=O)OCCCCCC1C(CCC1=O)C#N
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue was absorbed in acetic acid ester
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
OCCCCCC1C(CCC1=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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